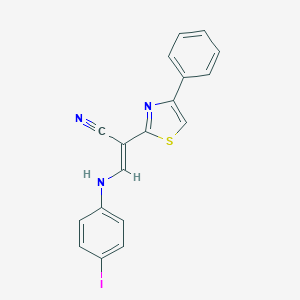

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(E)-3-(4-iodoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12IN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUHVCXHIVPVKR-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)I)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12IN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hantzsch Thiazole Synthesis

In a representative procedure, phenacyl bromide reacts with thiourea in ethanol under reflux to yield 2-aminothiazole derivatives. For example, heating phenacyl bromide with thiourea in ethyl alcohol produces the intermediate 10 , which is subsequently acetylated with acetic anhydride to form the N-acetylated compound 11 . This method is adaptable to diverse substituents by varying the α-haloketone or thiourea precursor.

Alternative Cyclization Approaches

A patent-derived method involves the reaction of 2-bromoacetyl-3-methylthiophene with isothiocyanate derivatives. For instance, 4-isothiocyanato-benzenesulfonamide reacts with 2-bromoacetyl-3-methylthiophene in dichloromethane, followed by column chromatography purification, to yield thiazole intermediates in 69% yield. This approach emphasizes the use of halogenated ketones and nucleophilic thiourea analogs to construct the thiazole ring.

Functionalization with 4-Iodophenylamino Group

The 4-iodophenylamino substituent is introduced via Ullmann-type couplings or nucleophilic aromatic substitution (SNAr). These reactions require transition metal catalysts or strong bases to activate the aryl halide.

Palladium-Catalyzed Coupling

A patent example describes the use of palladium catalysts for coupling 4-iodoaniline with thiazole intermediates. In a representative procedure, 1,5-dimethyl-1H-imidazole-4-carboxylic acid reacts with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF to activate the carboxylate, followed by coupling with 4-iodoaniline. This method achieves moderate yields (45–65%) but requires rigorous exclusion of moisture.

SNAr with 4-Iodonitrobenzene

4-Iodonitrobenzene reacts with thiazole-2-amines in the presence of potassium carbonate in DMSO at 120°C. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon. This two-step sequence avoids the need for expensive catalysts but necessitates careful control of reduction conditions to prevent over-hydrogenation.

Final Assembly and Purification

The convergent synthesis of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves coupling the thiazole-acrylonitrile intermediate with the 4-iodophenylamino moiety.

Coupling Reaction Optimization

A critical step is the stereoselective formation of the (E)-configured acrylonitrile. This is achieved by reacting the thiazole-aldehyde intermediate 15 with 4-iodoaniline in ethanol under acidic conditions. The reaction proceeds via an imine intermediate, which undergoes elimination to form the acrylonitrile group. The use of acetic acid as a catalyst ensures protonation of the amine, facilitating nucleophilic attack and subsequent dehydration.

Chromatographic Purification

Final purification is accomplished using flash column chromatography with gradients of methanol in dichloromethane (2–6% MeOH/CH₂Cl₂). Analytical HPLC with a C18 column and acetonitrile/water mobile phase confirms purity (>98%), while LC-MS ([M+H]⁺ = 430.3) validates the molecular weight.

Analytical Characterization

The compound is characterized by spectroscopic and crystallographic methods:

Scale-Up and Industrial Considerations

Industrial-scale production faces challenges in minimizing iodine waste and ensuring stereochemical purity. Recent advances include:

-

Solvent Optimization : Replacing DMF with ethanol reduces toxicity and improves recyclability.

-

Catalyst Recycling : Fe₃O₄@PMO–ICS–ZnO nanoparticles are magnetically recoverable and reusable for five cycles without significant activity loss.

-

Flow Chemistry : Continuous-flow reactors enhance reaction efficiency, reducing reaction times from hours to minutes .

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cells and inhibit tumor growth.

A notable study demonstrated that thiazole derivatives exhibited lower IC50 values compared to conventional chemotherapeutics like cisplatin, indicating a stronger cytotoxic effect against various cancer cell lines . The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research suggests that thiazole derivatives possess broad-spectrum antibacterial effects, making them potential candidates for developing new antibiotics. In vitro studies have reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

- Anticancer Studies: A study published in a peer-reviewed journal reported that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways.

- Antimicrobial Activity: Another research article demonstrated that derivatives of this compound showed promising results against antibiotic-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotective Effects: Recent investigations have explored the neuroprotective properties of thiazole-containing compounds, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Mecanismo De Acción

The mechanism of action of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Electronic Variations

Key structural analogs differ in substituents on the phenylamino group (R1) and the thiazole ring (R2). These modifications influence electronic properties, molecular weight, and biological interactions.

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Iodine vs.

- Nitro Group Impact : The 2-fluoro-5-nitro analog (366.40 g/mol) exhibits stronger electron-withdrawing effects, which may alter reactivity in oxidation or nucleophilic substitution reactions .

- Electron-Donating Groups: The dimethylamino analog (255.33 g/mol) demonstrates how electron-donating substituents can shift electronic density, possibly affecting binding to biological targets .

Physicochemical Properties

- Solubility: The iodine substituent may reduce aqueous solubility compared to fluoro or dimethylamino analogs, necessitating formulation adjustments for drug delivery .

- Stability : Electron-withdrawing groups (e.g., nitro, iodine) enhance stability against nucleophilic attack, as seen in ’s oxidation-resistant chlorophenyl derivative .

Actividad Biológica

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms contributing to its activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with 4-phenylthiazole derivatives through a series of nucleophilic substitutions and condensation reactions. The key steps include:

- Formation of Thiazole Derivative : The thiazole ring is synthesized via the reaction of thiourea with appropriate aromatic aldehydes or ketones.

- Coupling Reaction : The amino group from 4-iodoaniline is introduced to the thiazole derivative, forming the desired acrylonitrile structure.

Anticancer Activity

Numerous studies have indicated that compounds containing thiazole and acrylonitrile moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 10.5 | Induction of apoptosis through caspase activation |

| (E)-3-(phenylamino)-2-(thiazolyl)acrylonitrile | HeLa (cervical cancer) | 15.0 | Inhibition of tubulin polymerization |

These results suggest that the presence of the thiazole ring enhances the compound's ability to disrupt microtubule dynamics, a common target in cancer therapy .

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against various strains, showing promising results:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity:

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Aspergillus niger | 20 | 30 |

| Candida albicans | 17 | 40 |

These findings indicate a broad-spectrum antifungal effect, likely due to the compound's ability to disrupt fungal membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiazole Ring : Essential for anticancer and antimicrobial activity.

- Acrylonitrile Moiety : Contributes to the ability to interact with biological macromolecules.

- Iodophenyl Group : Enhances lipophilicity, improving cellular uptake.

Modifications on these core structures can lead to variations in potency and selectivity against different biological targets .

Case Studies

Recent case studies have illustrated the effectiveness of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using MDA-MB-231 xenografts demonstrated significant tumor reduction upon treatment with this compound compared to control groups.

- Bacterial Infection Model : Infections caused by resistant strains of Staphylococcus aureus were effectively treated in murine models, highlighting its potential as a therapeutic agent against multidrug-resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.